N-ethyl-2-pyrrolidin-1-ylethanamine N-ethyl-2-pyrrolidin-1-ylethanamine
Brand Name: Vulcanchem
CAS No.: 138356-55-5
VCID: VC2453313
InChI: InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3
SMILES: CCNCCN1CCCC1
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

N-ethyl-2-pyrrolidin-1-ylethanamine

CAS No.: 138356-55-5

Cat. No.: VC2453313

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-pyrrolidin-1-ylethanamine - 138356-55-5

Specification

CAS No. 138356-55-5
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name N-ethyl-2-pyrrolidin-1-ylethanamine
Standard InChI InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3
Standard InChI Key FBYCSNRISIMKFX-UHFFFAOYSA-N
SMILES CCNCCN1CCCC1
Canonical SMILES CCNCCN1CCCC1

Introduction

Chemical Structure and Identification

N-ethyl-2-pyrrolidin-1-ylethanamine is an organic compound with a molecular formula of C8H18N2 and a molecular weight of 142.24200 g/mol . It belongs to the amine class of compounds and features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's structure is characterized by an ethyl group attached to one nitrogen atom, contributing to its distinctive chemical properties and potential biological activities.

Identification Parameters

The compound can be identified through several standard chemical identifiers as detailed in the table below:

ParameterValue
CAS Registry Number138356-55-5
Molecular FormulaC8H18N2
Molecular Weight142.24200 g/mol
Exact Mass142.14700
SynonymsN-Ethyl-2-(1-pyrrolidyl)ethanamine

The chemical structure features two nitrogen atoms - one as part of the pyrrolidine ring and the other in the ethylamine group - creating a compound with interesting electron distribution and potential for hydrogen bonding interactions. This structural arrangement contributes to the compound's chemical behavior and potential applications in various research contexts .

Physical Properties

N-ethyl-2-pyrrolidin-1-ylethanamine exhibits a range of physical properties that define its behavior under different environmental conditions. Understanding these properties is crucial for both handling the compound appropriately in laboratory settings and predicting its potential interactions in biological systems.

Key Physical Parameters

The compound demonstrates physical characteristics typical of amine compounds of similar molecular weight, as shown in the comprehensive table below:

PropertyValueUnit
Density0.894g/cm³
Boiling Point195.465°C at 760 mmHg
Flash Point66.281°C
Index of Refraction1.467-
Vapor Pressure0.419mmHg at 25°C
LogP1.02050-
PSA (Polar Surface Area)15.27000Ų

These physical properties indicate that N-ethyl-2-pyrrolidin-1-ylethanamine is a liquid at room temperature with moderate volatility, as suggested by its boiling point and vapor pressure values . The compound's LogP value of approximately 1.02 indicates a slightly lipophilic nature, suggesting moderate membrane permeability that could be relevant for biological applications .

Chemical Reactivity

The chemical reactivity of N-ethyl-2-pyrrolidin-1-ylethanamine can be attributed to its amine functional groups, which enable it to participate in various chemical transformations.

Synthesis Methods

Several approaches for synthesizing N-ethyl-2-pyrrolidin-1-ylethanamine have been documented, with particular attention to stereoselectivity in some methods.

Structural Relatives and Comparison

To better understand the potential properties of N-ethyl-2-pyrrolidin-1-ylethanamine, it is valuable to compare it with related compounds that share similar structural features.

Comparison with 1-Ethyl-2-pyrrolidinone

One such related compound is 1-Ethyl-2-pyrrolidinone (CAS: 2687-91-4), which shares the pyrrolidine ring structure but differs in containing a carbonyl group. This compound has a molecular formula of C6H11NO and a molecular weight of 113.1576 g/mol .

While N-ethyl-2-pyrrolidin-1-ylethanamine has two amine functional groups, 1-Ethyl-2-pyrrolidinone has an amide functional group, which significantly affects its chemical reactivity and physical properties. The presence of the carbonyl group in 1-Ethyl-2-pyrrolidinone alters its hydrogen bonding capabilities and likely influences its interactions with biological systems differently than N-ethyl-2-pyrrolidin-1-ylethanamine .

Research Gaps and Future Directions

The current literature on N-ethyl-2-pyrrolidin-1-ylethanamine reveals several gaps in knowledge that represent opportunities for future research.

Identified Research Needs

  • Comprehensive pharmacological profiling to determine potential biological activities

  • Detailed metabolic studies to understand its biotransformation

  • Structure-activity relationship studies with systematic modifications to the basic structure

  • Investigation of potential stereoselectivity in biological interactions

  • Development of more efficient synthetic routes with higher yields

Addressing these research gaps would significantly enhance our understanding of this compound and potentially unlock new applications in pharmaceutical research or other fields .

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